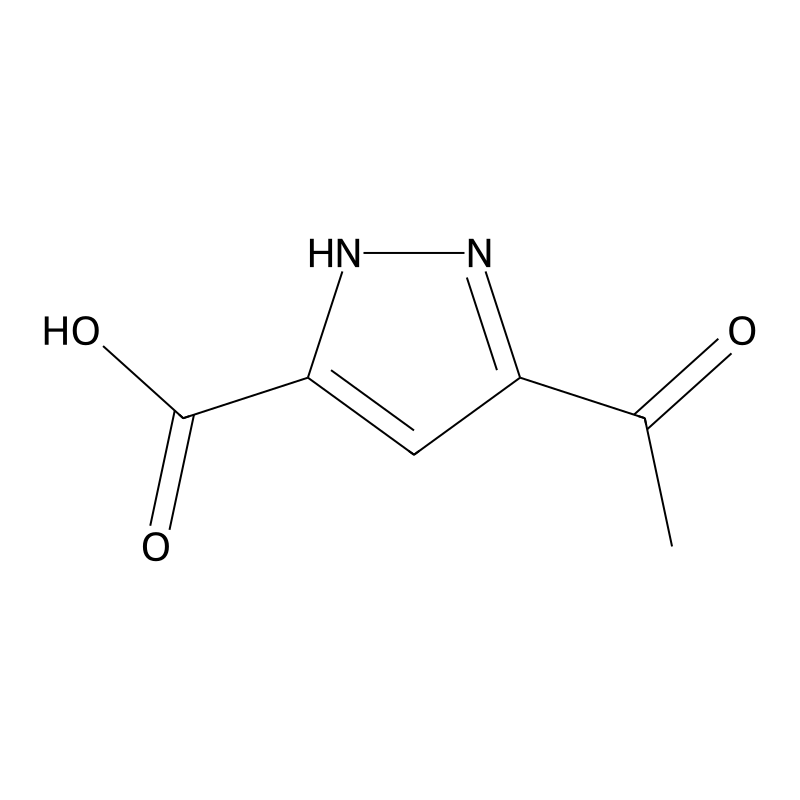3-acetyl-1H-pyrazole-5-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
3-Acetyl-1H-pyrazole-5-carboxylic acid can be synthesized from hydrazine and acetyl chloride. This reaction is well established and offers high purity and yield, making it an attractive option for commercial production [].
Potential Applications:
While research on the specific applications of 3-acetyl-1H-pyrazole-5-carboxylic acid is limited, its chemical structure suggests potential uses in various scientific fields:
Organic synthesis
The presence of both an acetyl group and a carboxylic acid group makes this molecule a versatile building block for the synthesis of more complex organic compounds [].
Material science
Pyrazole derivatives have been explored for their potential applications in various materials, including pharmaceuticals, agrochemicals, and polymers []. The specific properties of 3-acetyl-1H-pyrazole-5-carboxylic acid in these contexts remain to be investigated.
Medicinal chemistry
Pyrazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. Further research is needed to determine if 3-acetyl-1H-pyrazole-5-carboxylic acid possesses any potential therapeutic applications.
3-Acetyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of approximately 154.12 g/mol. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and includes both an acetyl group and a carboxylic acid functional group. The compound is characterized by its density of 1.467 g/cm³, boiling point of 479.2ºC, and flash point of 243.6ºC . Its structure can be represented using the canonical SMILES notation: CC(=O)C1=CC(=NN1)C(O)=O .
- Esterification: Reaction with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide.
- Condensation Reactions: It can react with amines or other nucleophiles, forming more complex molecules.
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications in medicinal chemistry.
Several synthesis methods have been reported for 3-acetyl-1H-pyrazole-5-carboxylic acid:
- From Acetyl Chloride and Hydrazine: This method involves the reaction of hydrazine with acetyl chloride, followed by carboxylation.
- Using Ethyl Glycinate Hydrochloride: A metal-free process has been developed that utilizes ethyl glycinate hydrochloride as a starting material .
The choice of synthesis method often depends on the desired purity and yield.
3-Acetyl-1H-pyrazole-5-carboxylic acid is utilized in various fields, including:
- Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer treatment.
- Material Science: In the production of polymers and other materials due to its reactive functional groups.
- Biochemical Studies: Used in studies involving biomolecule-ligand interactions and structure-based drug design .
Interaction studies involving 3-acetyl-1H-pyrazole-5-carboxylic acid focus on its binding properties with biological macromolecules. These studies are crucial for understanding how the compound might function as a drug or therapeutic agent. Techniques such as molecular docking and spectroscopy are often employed to elucidate these interactions .
Several compounds share structural similarities with 3-acetyl-1H-pyrazole-5-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Acetyl-1H-pyrazole-3-carboxylic acid | C₆H₆N₂O₃ | Similar structure; used as an anti-androgen drug |
| Methyl 5-acetyl-1H-pyrazole-3-carboxylate | C₇H₈N₂O₃ | Ester derivative; used in organic synthesis |
| 4-Acetyl-1H-pyrazole | C₅H₅N₂O | Lacks carboxylic acid group; different reactivity |
The unique feature of 3-acetyl-1H-pyrazole-5-carboxylic acid lies in its combination of both acetyl and carboxylic functionalities, making it versatile for various chemical transformations and applications in medicinal chemistry.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Pictograms

Irritant








